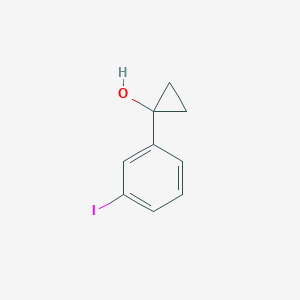

1-(3-Iodophenyl)cyclopropanol

Description

1-(3-Iodophenyl)cyclopropanol is an organic compound with the molecular formula C9H9IO It is characterized by a cyclopropanol ring attached to a phenyl group substituted with an iodine atom at the meta position

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

1-(3-iodophenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H9IO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |

InChI Key |

JTEXDSYBPXXCDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. This method typically employs a copper-catalyzed carbomagnesiation/oxidation sequence on nonfunctionalized cyclopropenes, resulting in high diastereo- and enantiomeric excesses .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)cyclopropanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-(3-Iodophenyl)cyclopropanol has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

Mechanism of Action

The mechanism by which 1-(3-Iodophenyl)cyclopropanol exerts its effects involves the interaction of its cyclopropanol ring with molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and coupling reactions. These reactions often involve the formation of intermediates such as β-keto radicals and metal homoenolates, which then engage in downstream reactivity modes to produce diverse products .

Comparison with Similar Compounds

Cyclopropanol: The parent compound, cyclopropanol, shares the cyclopropanol ring but lacks the phenyl and iodine substituents.

1-(4-Iodophenyl)cyclopropanol: Similar to 1-(3-Iodophenyl)cyclopropanol but with the iodine atom at the para position.

1-(3-Bromophenyl)cyclopropanol: Contains a bromine atom instead of iodine at the meta position.

Uniqueness: 1-(3-Iodophenyl)cyclopropanol is unique due to the presence of the iodine atom at the meta position of the phenyl ring.

Biological Activity

Overview of 1-(3-Iodophenyl)cyclopropanol

1-(3-Iodophenyl)cyclopropanol is a cyclopropane derivative that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the iodine substituent can influence the compound's pharmacological properties, including its interaction with biological targets.

Anticancer Properties

Studies have indicated that compounds similar to 1-(3-Iodophenyl)cyclopropanol exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. The iodophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Research has shown that certain cyclopropanol derivatives possess antimicrobial properties. This activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.

Enzyme Inhibition

Compounds containing cyclopropanol moieties have been studied for their potential to inhibit various enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study focusing on derivatives of cyclopropanol, researchers found that specific modifications to the structure, including iodination, significantly enhanced cytotoxicity against several cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of cyclopropanol derivatives against a panel of pathogenic bacteria. The results demonstrated that modifications like halogenation, including iodine substitution, increased antibacterial activity compared to non-halogenated analogs.

Research Findings

- A comprehensive review highlighted the structural-activity relationship (SAR) of cyclopropanol derivatives, emphasizing that the introduction of halogens can modulate biological activity.

- In vitro studies demonstrated that 1-(3-Iodophenyl)cyclopropanol showed promising results in inhibiting specific cancer cell lines and exhibited lower toxicity toward normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.